molecular formula C10H6Cl2N2O B2668481 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1031794-72-5

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2668481
CAS No.: 1031794-72-5
M. Wt: 241.07
InChI Key: DPDNYLPQPBRRBB-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-4-carbaldehyde Derivatives

Pyrazole-4-carbaldehyde derivatives have been synthesized since the mid-20th century, primarily through condensation and functionalization reactions. Early methods relied on Vilsmeier-Haack formylation , where electron-rich pyrazole rings underwent formylation using chloromethyleneiminium salts. For example, 1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method, leveraging the reactivity of pyrazole nuclei with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).

By the 1990s, advances in protecting group strategies emerged. The use of tert-butoxycarbonyl (Boc) groups enabled selective formylation at the pyrazole C4 position, as demonstrated in the synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate using Boc₂O and 4-dimethylaminopyridine (DMAP) in acetonitrile. Microwave-assisted synthesis later streamlined alkylation reactions, such as the 97% yield achieved in preparing 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde using potassium carbonate and 2-bromoethanol under microwave irradiation.

Table 1: Key Synthetic Methods for Pyrazole-4-carbaldehyde Derivatives

Method Reagents/Conditions Yield Citation
Vilsmeier-Haack POCl₃, DMF, 95°C, 16 hrs 35%
Boc Protection Boc₂O, DMAP, acetonitrile, rt 71%
Microwave Alkylation K₂CO₃, 2-bromoethanol, 150°C, 20 min 97%

Position in Contemporary Heterocyclic Chemistry Research

Modern synthesis prioritizes regioselectivity and atom economy . For instance, copper-catalyzed cyclization of β/γ-unsaturated hydrazones enables efficient pyrazole formation under aerobic conditions. Similarly, iodine-catalyzed oxidative coupling of aldehyde hydrazones with electron-deficient olefins achieves 81% yields in dimethylformamide. These methods contrast with classical approaches by eliminating stoichiometric metal reagents.

The structural versatility of pyrazole-4-carbaldehydes is evident in their role as intermediates for Schiff bases and spirocyclic compounds . For example, 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde forms stable coordination complexes with Cu²⁺, facilitating crystallographic studies. Such properties are exploited in materials science and catalysis.

Relevance in Pharmaceutical Research Paradigms

Pyrazole-4-carbaldehydes are pivotal in drug discovery due to their bioisosteric equivalence to aromatic amines and carboxylic acids. Derivatives exhibit antituberculosis, anticancer, and anti-inflammatory activities. For example, Schiff bases derived from 1-phenyl-3-hydroxy-1H-pyrazole-4-carbaldehyde show promising binding affinities in molecular docking studies with cancer targets.

The 2,4-dichlorophenyl moiety in 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde enhances lipophilicity and target affinity, mimicking bioactive scaffolds in antifungal and kinase inhibitor drugs.

Current Research Landscape and Knowledge Gaps

Despite advancements, challenges persist:

  • Synthetic Efficiency : Microwave and flow chemistry methods remain underexplored for dichlorophenyl-substituted pyrazoles.
  • Regioselectivity Control : Competing formylation at pyrazole C3/C5 positions necessitates better directing groups.
  • Biological Screening : Limited in vivo data exist for 5-(2,4-dichlorophenyl) derivatives despite in silico promise.
  • Green Chemistry : Most routes use DMF or acetonitrile; water-based systems are rare.

Future work should prioritize catalytic asymmetric synthesis and polypharmacology studies to unlock therapeutic applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(9(12)3-7)10-6(5-15)4-13-14-10/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDNYLPQPBRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow microreactor systems have been shown to improve reaction efficiency and achieve higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Synthesis of 5-(2,4-Dichlorophenyl)-1H-Pyrazole-4-Carbaldehyde

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where 2,4-dichlorophenylhydrazine is reacted with appropriate aldehydes or ketones. The resulting product exhibits a pyrazole structure that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A series of new compounds synthesized from this base structure were tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial Strains TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
4aBacillus subtilis2540
4bStaphylococcus aureus2250
4cEscherichia coli3030
4dPseudomonas aeruginosa2060
4eCandida albicans2835

These compounds showed moderate to significant activity against gram-positive and gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this structure have shown promising results against leukemia cell lines with GI50 values indicating effective cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
31CCRF-CEM2.23
32RPMI-82262.76

These findings suggest that modifications to the pyrazole ring can enhance selectivity and potency against specific cancer types .

Case Studies

  • Antimicrobial Screening : A study synthesized several derivatives and screened them using the cup-plate method against various pathogens. Compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Cytotoxicity Evaluation : In a study assessing the anticancer effects of pyrazole derivatives, specific compounds demonstrated selective toxicity against leukemia cells while sparing normal cells, indicating a potential therapeutic window for further development .

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

The following table summarizes key structural and functional differences between 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde and related compounds:

Compound Name Substituents (Position) Molecular Weight Key Functional Features Reported Bioactivity/Applications Reference ID
This compound 5-(2,4-dichlorophenyl), 4-carbaldehyde 241.07 High lipophilicity, aldehyde reactivity Intermediate for bioactive derivatives
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-(4-chlorophenoxy), 3-methyl, 4-carbaldehyde 316.76 Phenoxy group enhances stability Antimicrobial, anti-inflammatory
5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 5-chloro, 1-(2,5-dimethylphenyl), 3-methyl 248.71 Chloro and methyl groups improve reactivity Agrochemical intermediates
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 5-(4-chlorophenyl), 3-(trifluoromethyl) 350.73 Trifluoromethyl enhances bioactivity Potential CNS-targeting applications
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl) 428.13 Carboxamide group for receptor binding Cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM)

Structural and Functional Analysis

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group in the title compound increases lipophilicity compared to 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (), which contains a phenoxy group. This difference may enhance membrane permeability in antimicrobial applications .

Synthetic Versatility :

  • The carbaldehyde group in the title compound allows for condensation reactions to form hydrazones or Schiff bases, as seen in the synthesis of pyrazole-triazole hybrids (). In contrast, 5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde () is optimized for nucleophilic substitution due to its chloro and methyl groups .

Pharmacological Profiles: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide () demonstrates potent CB1 receptor antagonism (IC₅₀ = 0.139 nM), attributed to the dichlorophenyl and carboxamide groups. The title compound’s aldehyde group lacks this direct receptor interaction but serves as a precursor for similar derivatives . 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () shows broad-spectrum antimicrobial activity, likely due to the phenoxy group’s ability to disrupt bacterial cell membranes .

Key Research Findings

  • Synthetic Pathways : The title compound is synthesized via Vilsmeier–Haack formylation of pyrazolone precursors, a method shared with 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde derivatives (). Modifying aryl substituents (e.g., dichlorophenyl vs. methylphenyl) alters reaction yields and purity .
  • Crystal Structure Insights : Pyrazole derivatives with dichlorophenyl groups exhibit intramolecular hydrogen bonding (e.g., N–H⋯O in ), stabilizing their conformations and enhancing thermal stability .

Biological Activity

5-(2,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to elucidate its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dichlorophenyl group and an aldehyde functional group, which contributes to its reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties . In a study evaluating its effectiveness against various bacterial strains, the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Table 1: Antimicrobial Activity of this compound
MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans1460 µg/mL

These results indicate that the compound is more effective against certain Gram-positive bacteria compared to Gram-negative strains.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties . A study focused on its cytotoxic effects against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicated selective cytotoxicity.

  • Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cell LineIC50 (µM)Selectivity Index
MCF-710.5 ± 0.8>4
SiHa3.6 ± 0.45>10
PC-32.97 ± 0.88>12
HEK-293T>50-

The data shows that the compound has a higher potency against cervical cancer cells compared to other tested lines and exhibits low toxicity towards normal cells .

The mechanism by which this compound exerts its biological effects involves enzyme inhibition and interaction with specific molecular targets. It may inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin proteins, which is crucial in cancer cell proliferation .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • In one study, derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. The results indicated that modifications to the pyrazole structure could significantly enhance anticancer activity .
  • Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, highlighting their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde, and what are their mechanistic considerations?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield carbaldehyde derivatives . Cyclocondensation of hydrazines with β-ketoesters or β-diketones is another route, as demonstrated in the synthesis of structurally analogous pyrazole-4-carbaldehydes . Key mechanistic steps include the formation of a reactive iminium intermediate during formylation and subsequent cyclization.

Q. How is the purity and structural integrity of this compound validated in research settings?

Purity is typically assessed via HPLC or TLC , while structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.
  • X-ray crystallography for absolute configuration determination. For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 9.1016 Å, b = 7.5298 Å) are commonly observed .
  • Mass spectrometry (ESI-MS) to verify molecular weight .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include disorder in aromatic rings and thermal motion artifacts , particularly with dichlorophenyl substituents. These are mitigated by:

  • Collecting high-resolution data (e.g., using Rigaku SCXmini diffractometers with graphite monochromators) .
  • Refinement using SHELX software (e.g., SHELXL for structure solution and SHELXS for data scaling), which handles anisotropic displacement parameters and restraints for disordered atoms .
  • Validation with tools like PLATON to check for missed symmetry or twinning .

Q. Are there computational studies predicting the reactivity or electronic properties of this compound?

Density Functional Theory (DFT) studies on analogous pyrazole derivatives reveal:

  • Electron-withdrawing effects of the dichlorophenyl group, which polarize the pyrazole ring and enhance electrophilicity at the carbaldehyde position .
  • Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites, guiding derivatization strategies (e.g., oxime formation at the aldehyde group) .
  • Solvent effects on tautomerism (e.g., keto-enol equilibria) are modeled using polarizable continuum models (PCM) .

Q. How do structural modifications at the pyrazole ring influence biological activity, particularly regarding cannabinoid receptor interactions?

  • Substituent positioning : The 2,4-dichlorophenyl group at position 1 enhances CB1 receptor affinity by mimicking the hydrophobic tail of endocannabinoids like anandamide .
  • Carboxamide derivatives (e.g., replacing the aldehyde with a carboxamide group) show improved selectivity for CB1 over CB2 receptors (e.g., IC₅₀ = 1.35 nM for CB1 vs. 286-fold selectivity) .
  • Steric effects : Methyl groups at position 4 reduce metabolic degradation, as seen in analogs like AM-6545, a CB1 antagonist with prolonged in vivo activity .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies using similar methods?

Discrepancies arise from:

  • Reaction conditions : Temperature (e.g., 80°C vs. reflux) and stoichiometry of POCl₃/DMF in the Vilsmeier-Haack reaction impact intermediate stability .
  • Purification methods : Column chromatography vs. recrystallization may lead to differences in isolated yields .

Q. How do crystal packing patterns differ between analogs, and what implications does this have?

  • Phenoxy-substituted analogs (e.g., 5-(4-chlorophenoxy)-3-methyl derivatives) exhibit stronger π-π stacking interactions due to planar substituents, whereas dichlorophenyl groups introduce steric hindrance, reducing packing efficiency .
  • These differences affect solubility and melting points , which are critical for formulation in biological assays .

Methodological Recommendations

  • Synthesis : Optimize Vilsmeier-Haack conditions by controlling moisture levels to prevent hydrolysis of intermediates .
  • Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological screening : Use radioligand displacement assays (e.g., [³H]CP-55,940 for CB1) to validate receptor binding hypotheses .

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